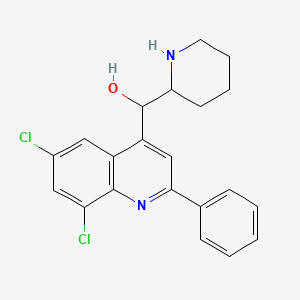
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with phenyl and piperidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of phenyl and piperidinyl groups. Common reagents used in these reactions include chlorinating agents, phenylboronic acid, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
化学反应分析
Types of Reactions
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituent groups, leading to a variety of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.
科学研究应用
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its therapeutic potential, including its ability to interact with biological targets and pathways.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of (6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a therapeutic compound.
相似化合物的比较
Similar Compounds
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinine: Another antimalarial compound, quinine features a quinoline core with distinct substituent groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s combination of phenyl and piperidinyl groups distinguishes it from other quinoline derivatives, potentially leading to novel applications and effects.
属性
分子式 |
C21H20Cl2N2O |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
(6,8-dichloro-2-phenylquinolin-4-yl)-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H20Cl2N2O/c22-14-10-15-16(21(26)18-8-4-5-9-24-18)12-19(13-6-2-1-3-7-13)25-20(15)17(23)11-14/h1-3,6-7,10-12,18,21,24,26H,4-5,8-9H2 |
InChI 键 |
ALUZCFMOHFZLKV-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4)O |
同义词 |
6,8-dichloro-2-phenyl-alpha-2-piperidyl-4-quinolinemethanol SN 10275 WR 7930 WR 7930, monohydrochloride WR-7930 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


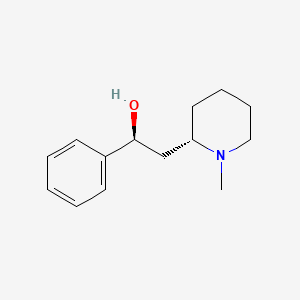

![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1199429.png)
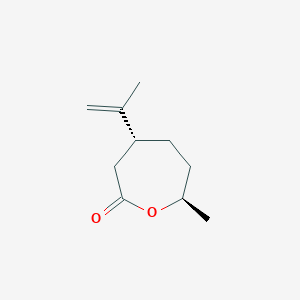
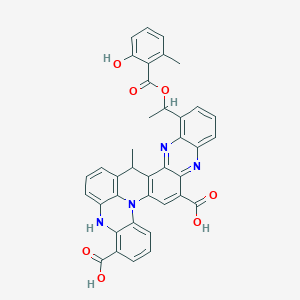
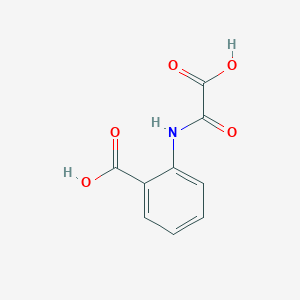
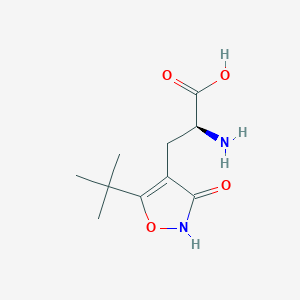
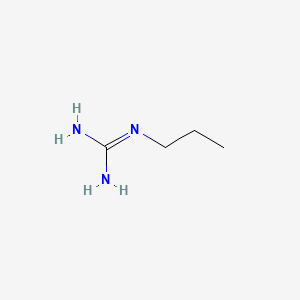

![7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one](/img/structure/B1199442.png)
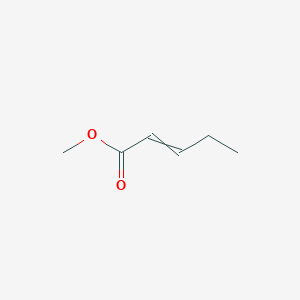
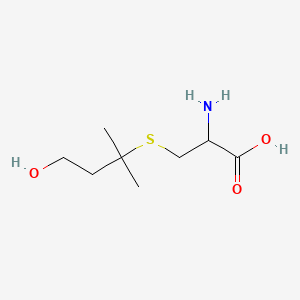
![4-[[4-(Ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy]benzoic acid ethyl ester](/img/structure/B1199445.png)

